molecular formula C11H9ClN2O B13296141 1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one CAS No. 152008-65-6

1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13296141
CAS No.: 152008-65-6
M. Wt: 220.65 g/mol
InChI Key: IMXDHYLQQKKZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one ( 152008-65-6) is a high-purity chemical building block with the molecular formula C 11 H 9 ClN 2 O and a molecular weight of 220.66 g/mol . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The structure combines an acetophenone group with a 4-chloropyrazole moiety, making it a versatile intermediate for the synthesis of more complex molecules. Pyrazole derivatives are extensively researched for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antitumor activities . As a key synthetic intermediate, this compound is valuable for constructing target molecules in drug discovery programs, particularly for developing new therapeutic agents. Researchers utilize such chlorinated pyrazole derivatives to explore interactions with biological targets like enzymes and receptors; for instance, related compounds have been identified as inhibitors of Mitogen-activated protein kinase 14 (MAPK14) . Its application is strictly for research and development purposes in laboratory settings. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use. This product is intended for use by qualified researchers and professionals in a controlled laboratory environment.

Properties

CAS No.

152008-65-6

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

1-[4-(4-chloropyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C11H9ClN2O/c1-8(15)9-2-4-11(5-3-9)14-7-10(12)6-13-14/h2-7H,1H3

InChI Key

IMXDHYLQQKKZBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with Phenyl Ring: The chlorinated pyrazole is coupled with a phenyl ring substituted with an ethanone group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Condensation Reactions

The ketone moiety undergoes Claisen-Schmidt condensation with aromatic aldehydes to form chalcone derivatives. This reaction is typically base-catalyzed:

Reaction Example:
1 4 4 Chloro 1H pyrazol 1 yl phenyl ethan 1 one+Ar CHONaOH EtOH E 3 4 4 Chloro 1H pyrazol 1 yl phenyl 1 arylprop 2 en 1 one\text{1 4 4 Chloro 1H pyrazol 1 yl phenyl ethan 1 one}+\text{Ar CHO}\xrightarrow{\text{NaOH EtOH}}\text{ E 3 4 4 Chloro 1H pyrazol 1 yl phenyl 1 arylprop 2 en 1 one}

ConditionYieldProduct CharacterizationSource
NaOH (20%), EtOH, 55°C75–88%IR: ν=1665 cm⁻¹ (C=O chalcone)

This reactivity is analogous to pyrazole-based chalcone syntheses reported in heterocyclic chemistry studies .

Reduction of Ketone Group

The acetyl group is reducible to a secondary alcohol using borohydrides or catalytic hydrogenation:

Reaction Example:
1 4 4 Chloro 1H pyrazol 1 yl phenyl ethan 1 oneNaBH4/MeOH1 4 4 Chloro 1H pyrazol 1 yl phenyl ethan 1 ol\text{1 4 4 Chloro 1H pyrazol 1 yl phenyl ethan 1 one}\xrightarrow{\text{NaBH}_4/\text{MeOH}}\text{1 4 4 Chloro 1H pyrazol 1 yl phenyl ethan 1 ol}

ConditionYieldNotesSource
NaBH₄ (2 eq), MeOH, 0°C, 30 min94%White crystalline solid; mp 114–115°C

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a stable alkoxide intermediate .

Nucleophilic Aromatic Substitution

The 4-chloro substituent on the pyrazole ring participates in nucleophilic substitution reactions under mild conditions:

Reaction Example:
1 4 4 Chloro 1H pyrazol 1 yl phenyl ethan 1 one+NH3CuI DMF1 4 4 Amino 1H pyrazol 1 yl phenyl ethan 1 one\text{1 4 4 Chloro 1H pyrazol 1 yl phenyl ethan 1 one}+\text{NH}_3\xrightarrow{\text{CuI DMF}}\text{1 4 4 Amino 1H pyrazol 1 yl phenyl ethan 1 one}

ConditionYieldProduct PuritySource
CuI (10 mol%), DMF

Scientific Research Applications

1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Substituent Positioning and Conjugation
  • 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): This compound features a dihydropyrazoline ring with a 4-chlorophenyl and 4-methoxyphenyl substitution. The dihedral angles between the pyrazoline ring and aromatic substituents (18.23° and 8.35°) indicate partial conjugation, influencing electron delocalization and intermolecular interactions such as C–H⋯O and C–H⋯π bonds . Comparison: The target compound lacks a dihydropyrazoline ring but shares a 4-chlorophenyl group.
  • 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (): Here, the ethanone is directly linked to both a 4-chlorophenyl and a 4-methylpyrazole group. Comparison: The target compound positions the pyrazole and ethanone on a shared phenyl ring, creating a planar structure that may improve π-π stacking interactions in crystal packing or biological targets .
Functional Group Modifications
  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (): This derivative includes a sulfinyl group adjacent to the ethanone, introducing strong electron-withdrawing effects. The compound’s melting point (137.3–138.5°C) suggests higher crystallinity compared to non-sulfinyl analogs . Comparison: The target compound lacks the sulfinyl group, which may result in lower polarity and altered solubility profiles.
General Methods
  • Ruthenium-Catalyzed Alkylation ():
    The synthesis of 1-{3-[trans-4-(tert-butyl)cyclohexyl]-4-(1H-pyrazol-1-yl)phenyl}ethan-1-one involves regioselective C–H alkylation using a ruthenium catalyst. This method achieves moderate yields (66%) and highlights the feasibility of late-stage functionalization for pyrazole derivatives .
  • Condensation Reactions (): Compounds like 1-(4-(2-cyclohexylvinyl)phenyl)-5-methyl-1H-pyrazol-4-yl ethanone are synthesized via condensation of substituted aldehydes with pyrazole precursors, yielding products in 80–93% .

Physicochemical Properties

Melting Points and Solubility
  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one : Melting point = 137.3–138.5°C .
  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one : Melting point = 435–436 K (162–163°C) .
  • 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: Docking score = −7.5 kcal/mol (vs.
Antimicrobial Activity
  • Pyrazoline derivatives (e.g., ) exhibit antibacterial and antifungal activities, attributed to their ability to disrupt microbial cell membranes or enzyme function .

Biological Activity

1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one, also known by its CAS number 152008-65-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClN2OC_{11}H_{9}ClN_{2}O, with a molecular weight of 220.66 g/mol. The chemical structure features a chloro-substituted pyrazole moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC11H9ClN2O
Molecular Weight220.66 g/mol
CAS Number152008-65-6
DensityPredicted values vary
Boiling PointNot specified

Biological Activity Overview

Research indicates that compounds containing pyrazole rings exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of halogen substituents, such as chlorine in this compound, often enhances these activities.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of pyrazole derivatives against various bacterial strains. For instance:

  • Study Findings : A study evaluated the antibacterial activity of several pyrazole derivatives and found that compounds similar to this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.0039 - 0.025 mg/mL
    Escherichia coli0.0039 - 0.025 mg/mL

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored:

  • Case Study : In vitro tests indicated that certain derivatives exhibited antifungal activity against Candida albicans, with MIC values comparable to established antifungal agents.

The mechanism of action for the antibacterial and antifungal activities typically involves:

  • Inhibition of Protein Synthesis : Compounds may interfere with bacterial ribosome function.
  • Disruption of Cell Wall Synthesis : Some derivatives inhibit peptidoglycan synthesis.
  • Biofilm Disruption : Certain studies suggest that pyrazole compounds can hinder biofilm formation, which is critical in chronic infections.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study published in MDPI investigated various alkaloids and their antimicrobial properties, revealing that halogenated compounds like those containing chloro groups showed enhanced activity against both bacterial and fungal strains .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrazole derivatives indicates that modifications at specific positions on the pyrazole ring can significantly impact biological activity .
  • Comparative Studies : Comparative analyses have shown that certain derivatives outperform traditional antibiotics in both efficacy and speed of action against resistant strains .

Q & A

Q. What are the established synthetic routes for 1-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation or nucleophilic substitution reactions. For example, 4-hydroxyacetophenone derivatives can undergo alkylation with halogenated intermediates (e.g., 1,3-dibromopropane) in acetone with potassium carbonate, followed by substitution with piperidine or other amines . Optimization involves controlling reaction temperature (reflux conditions), solvent polarity, and stoichiometric ratios. Yield improvements may require catalytic bases (e.g., KOH in ethanol) or inert atmospheres to minimize side reactions .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. The compound’s pyrazoline ring conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., bifurcated C–H⋯O interactions) are resolved using SHELXL or SHELXTL software . Complementary techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., para-substituted chlorophenyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential during experimental handling?

While not a commercial/consumer focus, researchers must use gloves, protective eyewear, and fume hoods to avoid dermal/ocular exposure. Waste must be segregated and processed by certified facilities due to potential toxicity (H303/H313/H333 hazard codes) .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s intermolecular interactions and stability?

Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., π-π stacking, C–H⋯O bonds) observed in crystal lattices . Molecular dynamics (MD) simulations assess solvent effects on stability, which is critical for optimizing crystallization solvents like ethanol or DMF .

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal efficacy)?

Discrepancies may arise from assay conditions (e.g., microbial strains, concentration ranges). Researchers should:

  • Standardize assays : Use CLSI/MIC guidelines for consistency .
  • Modify substituents : Introducing electron-withdrawing groups (e.g., -CF₃) or methoxy moieties can alter bioactivity profiles .
  • Validate via in silico docking : Predict target binding (e.g., fungal cytochrome P450) to prioritize experimental testing .

Q. How do crystallographic software tools (e.g., SHELXL) address challenges in refining high-twinned or low-resolution data?

SHELXL’s robust algorithms handle twinning by applying HKLF5 data format and twin-law matrices. For low-resolution data (<1 Å), restraints on bond lengths/angles (based on Allen et al. (1987) libraries) improve refinement stability . Advanced features like TLS parameterization model anisotropic displacement for heavy atoms (e.g., Cl) .

Q. What methodologies improve regioselectivity in pyrazoline functionalization?

Regioselective synthesis is achieved via:

  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation .
  • Catalytic directing groups : Boron-based catalysts orient electrophilic substitution at the pyrazole N1 position .
  • Steric control : Bulky substituents (e.g., 4-methylphenyl) direct reactions to meta positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.